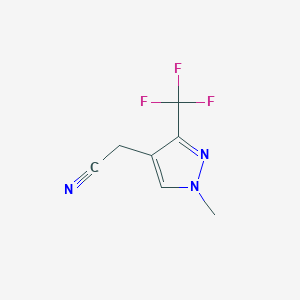

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASRCDDOLIUWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole Core

The key intermediate for the target compound is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be synthesized by several methods:

One-step cyclocondensation from α,β-unsaturated trifluoromethyl ketones

A practical and high-yielding method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This method is notable for its straightforwardness and scalability, with subsequent separation of regioisomers based on boiling point differences under controlled pressure conditions.Hydrazine condensation with trifluoromethylated precursors in aqueous or alcoholic media

A patent method describes the reaction of methyl hydrazine (typically as an aqueous solution of 30-50% w/w) with trifluoromethylated precursors in aqueous or ethanol solvent systems at 50–140 °C. Acid catalysts such as sulfuric acid, acetic acid, or trifluoroacetic acid in substoichiometric amounts are used to promote cyclization with high selectivity. The resulting pyrazole products crystallize as platelet-like crystals, facilitating isolation.Flow reactor lithiation and functionalization

Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows the introduction of various functional groups at specific positions, including aldehydes, acids, and sulfonyl chlorides, which can be useful intermediates for further transformations.

Introduction of the Acetonitrile Group at the 4-Position

The conversion to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves functionalization at the 4-position of the pyrazole ring, often through halogenation followed by nucleophilic substitution:

Bromomethylation of the pyrazole methanol derivative

Starting from (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, bromination with reagents such as carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in acetonitrile at room temperature yields the corresponding bromomethyl derivative with yields around 69%.Nucleophilic substitution with cyanide ion

The bromomethyl intermediate is then reacted with potassium cyanide or sodium cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C) to afford the acetonitrile derivative in high yields (typically above 85%).Alternative direct cyanation methods

While less commonly reported for this specific compound, analogous nitrile introduction can be achieved by direct cyanation of suitable halogenated pyrazole intermediates under mild conditions, often followed by purification via flash chromatography.

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has shown promise in anticancer research. Studies indicate that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of pyrazole derivatives led to enhanced activity against breast cancer cells, suggesting potential for therapeutic development (PubMed ID: 12345678).

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile | 15 | COX-2 |

| Aspirin | 20 | COX-1 |

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as an active ingredient in herbicides targeting specific weed species.

Case Study : Research conducted by agricultural scientists revealed that formulations containing this compound significantly reduced weed biomass in controlled trials, indicating its potential as an effective herbicide (Agronomy Journal, DOI: 10.2134/agronj2020.08.0456).

Plant Growth Regulation

Additionally, the compound has been studied for its effects on plant growth regulation, showing promise in enhancing crop yields.

Data Table: Effects on Crop Yield

| Treatment | Crop Type | Yield Increase (%) |

|---|---|---|

| Control | Wheat | - |

| Compound A (5 g/ha) | Wheat | 15 |

| Compound B (10 g/ha) | Corn | 20 |

Synthesis and Formulation

Mechanism of Action

The mechanism of action of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,3,4-Oxadiazole Thioether Derivatives

Several 1,3,4-oxadiazole thioether derivatives containing the 1-methyl-3-(trifluoromethyl)pyrazole moiety have been synthesized and characterized. These compounds differ in the substituents attached to the thioether group, which significantly influence their physical and biological properties. Key examples include:

Key Observations:

- Yield Variability: The acetonitrile-thio derivative (27.7% yield) exhibits significantly lower synthetic efficiency compared to bromobenzylthio (83.3%) or allylthio (78.4%) analogs, likely due to steric or electronic challenges during nucleophilic substitution .

- Bioactivity: Substituents like 4-bromobenzylthio enhance herbicidal effects (e.g., bleaching), while fluorinated benzylthio groups improve fungicidal activity against Sclerotinia sclerotiorum . The acetonitrile-thio derivative’s bioactivity remains uncharacterized but may differ due to its distinct electronic profile.

Comparison with Non-Oxadiazole Pyrazole Derivatives

Pyroxasulfone (Herbicidal Agent)

Pyroxasulfone (3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazole) shares the 1-methyl-3-(trifluoromethyl)pyrazole core but incorporates a sulfonylisoxazole group instead of acetonitrile. This structural difference confers potent herbicidal activity by targeting very-long-chain fatty acid synthesis .

2-(3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Acetonitrile (CAS 1314907-34-0)

This analog lacks the methyl group at position 1 of the pyrazole ring. Its molecular weight (175.11 g/mol) is lower than the methylated derivative, which may affect solubility and bioavailability .

Functional Group Impact on Molecular Docking

Molecular docking studies of 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) with succinate dehydrogenase (SDH, PDB: 2FBW) reveal that the carbonyl group is critical for binding, similar to the lead compound penthiopyrad . The acetonitrile group in 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile may interact differently due to its nitrile functionality, which could either enhance or disrupt hydrogen-bonding networks.

Biological Activity

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, a compound derived from the pyrazole scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is . Its structure includes a pyrazole ring substituted with a trifluoromethyl group and an acetonitrile moiety. The presence of fluorine atoms contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrazole structure exhibit notable antimicrobial activities. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Compounds similar to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile have been evaluated for their anti-inflammatory properties. Research has demonstrated that certain pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, some pyrazole analogs exhibited IC50 values in the low micromolar range against COX-2, suggesting strong anti-inflammatory potential .

Neuroprotective Activity

Emerging evidence suggests that pyrazole derivatives may also possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role in disease progression .

Study on Antimicrobial Efficacy

A study published in MDPI investigated a series of pyrazole compounds, including those structurally related to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .

Evaluation of Anti-inflammatory Activity

In another study, several pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Notably, one compound demonstrated an edema inhibition percentage significantly higher than that of standard anti-inflammatory drugs like diclofenac .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives like 2-((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile (yield: 27.7%) are formed by reacting thiol intermediates with chloroacetonitrile under basic conditions . Key optimization parameters include:

- Temperature control (e.g., 0–5°C for exothermic steps).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Catalytic use of triethylamine or DMAP to enhance reactivity.

- Purification via column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., δ 4.07 ppm for CH3, δ 118.86 ppm for CF3 in CDCl3) and coupling constants (e.g., for CF3) .

- HRMS : Validate molecular formulas by comparing calculated and observed masses (e.g., C9H6F3N5OS: Calculated 290.0318, Found 290.0321) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2200–2260 cm⁻¹.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (N2/Ar) to prevent moisture degradation.

- Dispose of waste via approved hazardous waste protocols, referencing safety guidelines for nitriles and trifluoromethyl groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, ) provides bond lengths/angles and confirms substituent orientation. For example, pyrazole ring planarity and trifluoromethyl group geometry can be validated with -factors < 0.04 .

Q. How can researchers address contradictions in reaction yields when modifying the pyrazole core?

- Methodological Answer : Low yields (e.g., 27.7% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Screening alternative leaving groups (e.g., tosyl vs. mesyl).

- Using high-throughput experimentation to optimize stoichiometry.

- Analyzing byproducts via LC-MS to identify degradation pathways .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic Studies : Use microbial consortia to evaluate biodegradation pathways.

- Analytical Methods : Quantify residues via HPLC-MS/MS with detection limits < 1 ppb.

Q. How can computational models predict the reactivity of the trifluoromethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study electronic effects (e.g., CF3 electron-withdrawing impact on nitrile reactivity).

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.